molecular formula C8H7BrO B14544715 8-Bromocycloocta-2,4,6-trien-1-one CAS No. 61775-63-1

8-Bromocycloocta-2,4,6-trien-1-one

Cat. No.: B14544715
CAS No.: 61775-63-1
M. Wt: 199.04 g/mol
InChI Key: MVMLSADCZXHSJF-UHFFFAOYSA-N
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Description

8-Bromocycloocta-2,4,6-trien-1-one is an organic compound with a unique structure consisting of a cyclooctatriene ring substituted with a bromine atom at the 8th position and a ketone group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromocycloocta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the bromination of cycloocta-2,4,6-trien-1-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 8th position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromocycloocta-2,4,6-trien-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Formation of 8-substituted cycloocta-2,4,6-trien-1-one derivatives.

    Oxidation: Formation of epoxides or other oxidized products.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

8-Bromocycloocta-2,4,6-trien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromocycloocta-2,4,6-trien-1-one involves its interaction with molecular targets through its reactive bromine and ketone groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromocycloocta-2,4,6-trien-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s electrophilicity and allows for selective substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

61775-63-1

Molecular Formula

C8H7BrO

Molecular Weight

199.04 g/mol

IUPAC Name

8-bromocycloocta-2,4,6-trien-1-one

InChI

InChI=1S/C8H7BrO/c9-7-5-3-1-2-4-6-8(7)10/h1-7H

InChI Key

MVMLSADCZXHSJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=CC(=O)C(C=C1)Br

Origin of Product

United States

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